2alpha-Hydroxyeupatolide 8-O-angelate
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Overview
Description
2alpha-Hydroxyeupatolide 8-O-angelate is a sesquiterpenoid compound derived from the plant Eupatorium chinense var. tozanense . It is known for its unique chemical structure and potential biological activities. The compound has a molecular formula of C20H26O5 and a molecular weight of 346.42 g/mol .
Preparation Methods
2alpha-Hydroxyeupatolide 8-O-angelate is typically isolated from the herbs of Eupatorium chinense var. tozanense . The extraction process involves the use of solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone . The compound is then purified to achieve high purity levels, often exceeding 98% . Industrial production methods may involve large-scale extraction and purification processes to obtain the compound in significant quantities.
Chemical Reactions Analysis
2alpha-Hydroxyeupatolide 8-O-angelate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of epoxides or hydroxylated derivatives, while reduction reactions may result in the formation of reduced sesquiterpenoid derivatives .
Scientific Research Applications
In chemistry, it is used as a reference standard for the identification and quantification of sesquiterpenoids . In biology, the compound has been investigated for its anti-inflammatory and anti-cancer properties . In medicine, it is being explored for its potential therapeutic effects in treating inflammatory diseases and cancer . Additionally, the compound has industrial applications in the development of natural product-based pharmaceuticals and nutraceuticals .
Mechanism of Action
The mechanism of action of 2alpha-Hydroxyeupatolide 8-O-angelate involves the inhibition of the NF-κB signaling pathway . This pathway plays a crucial role in regulating the expression of pro-inflammatory cytokines such as interleukin-1β, interleukin-6, and tumor necrosis factor-α . By inhibiting this pathway, the compound can reduce inflammation and potentially exert anti-cancer effects. The molecular targets of this compound include NF-κB p65 and p-NF-κB p65, which are key components of the NF-κB signaling pathway .
Comparison with Similar Compounds
2alpha-Hydroxyeupatolide 8-O-angelate is structurally similar to other sesquiterpenoids such as eupatolide, 8beta-Tigloyloxycostunolide, and eupatoriopicrin . it is unique in its specific chemical structure and biological activities. For example, while eupatolide and 8beta-Tigloyloxycostunolide also exhibit anti-inflammatory properties, this compound has been shown to specifically inhibit the NF-κB signaling pathway . This makes it a valuable compound for further research and potential therapeutic applications.
Properties
Molecular Formula |
C20H26O5 |
---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
[(3aR,4R,6E,8S,10E,11aR)-8-hydroxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (Z)-2-methylbut-2-enoate |
InChI |
InChI=1S/C20H26O5/c1-6-13(4)19(22)24-16-9-11(2)7-15(21)8-12(3)10-17-18(16)14(5)20(23)25-17/h6-7,10,15-18,21H,5,8-9H2,1-4H3/b11-7+,12-10+,13-6-/t15-,16-,17-,18-/m1/s1 |
InChI Key |
ZYKRXWIPMUJNME-OLQIGLHESA-N |
Isomeric SMILES |
C/C=C(/C)\C(=O)O[C@@H]1C/C(=C/[C@H](C/C(=C/[C@@H]2[C@@H]1C(=C)C(=O)O2)/C)O)/C |
Canonical SMILES |
CC=C(C)C(=O)OC1CC(=CC(CC(=CC2C1C(=C)C(=O)O2)C)O)C |
Origin of Product |
United States |
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